ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a combination of imidazole and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the methoxyphenyl group. The thioacetamido linkage is then formed through a nucleophilic substitution reaction, and finally, the benzoate ester is introduced via esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The thioacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the imidazole ring could produce dihydroimidazole derivatives.
Scientific Research Applications
Ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-((1-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate: Lacks the methoxy group, which may affect its solubility and reactivity.
Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate: Similar structure but with a different position of the methoxy group, potentially altering its biological activity.
Uniqueness
Ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-20(26)15-7-9-16(10-8-15)23-19(25)14-29-21-22-11-12-24(21)17-5-4-6-18(13-17)27-2/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAOYAQXWZFYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.